molecular formula C14H11BrN2O3S2 B2877756 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 2034269-16-2

5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2877756
CAS RN: 2034269-16-2
M. Wt: 399.28
InChI Key: POXFNTNDOYFILQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .


Synthesis Analysis

The synthesis of similar compounds involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, which gives N-(pyridin-2-yl)furan-2-carboxamide . This is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide . The carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to produce the final compound .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can undergo electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The substituent enters exclusively the 5-position of the furan ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Furans and Thiophenes

    Yin et al. (2008) explored the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. They confirmed the success of a cross-coupling reaction of 4-chloroacetophenone with 2-acetylthiophene, which is relevant to the synthesis of thiophene sulfonamides similar to the compound (Yin et al., 2008).

  • Derivatization of Sulfonamides

    Hartman and Halczenko (1990) discussed the preparation of 4-arylsulfonylthiophene- and furan-2-sulfonamides from 3-arylsulfonyl heterocycle via chlorosulfonation. This study contributes to the understanding of chemical reactions and properties of compounds similar to 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide (Hartman & Halczenko, 1990).

Biological and Pharmacological Research

  • Antiproliferative Activity

    Awad et al. (2015) synthesized new pyrimidine derivatives, which included 5-bromo derivatives showing moderate to strong antiproliferative activity against certain human cancer cell lines. This highlights the potential bioactivity of bromo-substituted compounds in cancer research (Awad et al., 2015).

  • Antimicrobial Activity

    El‐Emary, Al-muaikel, and Moustafa (2002) investigated the synthesis and antimicrobial activity of heterocycles based on sulfonamide pyrazole, a category that includes thiophene-2-sulfonamide derivatives. This implies potential antimicrobial applications for compounds like this compound (El‐Emary et al., 2002).

properties

IUPAC Name

5-bromo-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3S2/c15-12-5-6-13(21-12)22(18,19)17-9-10-3-1-7-16-14(10)11-4-2-8-20-11/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXFNTNDOYFILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CO2)CNS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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